Cas no 1556028-16-0 (4-bromo-3-methoxy-N-(pentan-3-yl)aniline)

4-Bromo-3-methoxy-N-(pentan-3-yl)aniline is a brominated and methoxy-substituted aniline derivative, characterized by its pentan-3-yl amine substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The bromine and methoxy functional groups enhance its reactivity, enabling selective cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. Its structural features, including the branched alkyl chain, may improve solubility in organic solvents, facilitating downstream modifications. The compound's well-defined molecular structure ensures consistent performance in synthetic applications, making it a valuable building block for researchers in medicinal and materials chemistry. Proper handling under inert conditions is recommended due to potential sensitivity to air or moisture.
4-bromo-3-methoxy-N-(pentan-3-yl)aniline structure
1556028-16-0 structure
Product name:4-bromo-3-methoxy-N-(pentan-3-yl)aniline
CAS No:1556028-16-0
MF:C12H18BrNO
MW:272.181422710419
CID:5219804
PubChem ID:75525421

4-bromo-3-methoxy-N-(pentan-3-yl)aniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-bromo-N-(1-ethylpropyl)-3-methoxy-
    • 4-bromo-3-methoxy-N-(pentan-3-yl)aniline
    • Inchi: 1S/C12H18BrNO/c1-4-9(5-2)14-10-6-7-11(13)12(8-10)15-3/h6-9,14H,4-5H2,1-3H3
    • InChI Key: MUJCOULWWRWLBO-UHFFFAOYSA-N
    • SMILES: C1(NC(CC)CC)=CC=C(Br)C(OC)=C1

4-bromo-3-methoxy-N-(pentan-3-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-163653-0.1g
4-bromo-3-methoxy-N-(pentan-3-yl)aniline
1556028-16-0
0.1g
$653.0 2023-06-04
Enamine
EN300-163653-0.5g
4-bromo-3-methoxy-N-(pentan-3-yl)aniline
1556028-16-0
0.5g
$713.0 2023-06-04
Enamine
EN300-163653-0.05g
4-bromo-3-methoxy-N-(pentan-3-yl)aniline
1556028-16-0
0.05g
$624.0 2023-06-04
Enamine
EN300-163653-10.0g
4-bromo-3-methoxy-N-(pentan-3-yl)aniline
1556028-16-0
10g
$3191.0 2023-06-04
Enamine
EN300-163653-100mg
4-bromo-3-methoxy-N-(pentan-3-yl)aniline
1556028-16-0
100mg
$427.0 2023-09-22
Enamine
EN300-163653-10000mg
4-bromo-3-methoxy-N-(pentan-3-yl)aniline
1556028-16-0
10000mg
$2085.0 2023-09-22
Enamine
EN300-163653-500mg
4-bromo-3-methoxy-N-(pentan-3-yl)aniline
1556028-16-0
500mg
$465.0 2023-09-22
Enamine
EN300-163653-1000mg
4-bromo-3-methoxy-N-(pentan-3-yl)aniline
1556028-16-0
1000mg
$485.0 2023-09-22
Enamine
EN300-163653-50mg
4-bromo-3-methoxy-N-(pentan-3-yl)aniline
1556028-16-0
50mg
$407.0 2023-09-22
Enamine
EN300-163653-0.25g
4-bromo-3-methoxy-N-(pentan-3-yl)aniline
1556028-16-0
0.25g
$683.0 2023-06-04

Additional information on 4-bromo-3-methoxy-N-(pentan-3-yl)aniline

Professional Introduction to 4-bromo-3-methoxy-N-(pentan-3-yl)aniline (CAS No. 1556028-16-0)

4-bromo-3-methoxy-N-(pentan-3-yl)aniline, identified by its Chemical Abstracts Service (CAS) number 1556028-16-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of aniline derivatives, characterized by its aromatic ring structure substituted with various functional groups. The presence of a bromine atom at the 4-position, a methoxy group at the 3-position, and an N-pentan-3-yl chain provides unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The molecular structure of 4-bromo-3-methoxy-N-(pentan-3-yl)aniline contributes to its reactivity and potential applications. The bromine substituent, for instance, is a common handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive molecules. The methoxy group introduces polarity and hydrogen bonding capabilities, enhancing solubility and interaction with biological targets. Additionally, the pentan-3-yl side chain adds bulk and lipophilicity, influencing the compound's pharmacokinetic profile.

In recent years, there has been a surge in research focusing on aniline derivatives due to their diverse biological activities. Studies have highlighted the potential of such compounds in modulating various cellular pathways, making them candidates for therapeutic intervention. Specifically, 4-bromo-3-methoxy-N-(pentan-3-yl)aniline has been explored in the development of novel agents targeting neurological disorders. Preliminary investigations suggest that this compound may exhibit properties relevant to neuroprotection and anti-inflammatory effects, although further research is necessary to fully elucidate its mechanism of action.

The synthesis of 4-bromo-3-methoxy-N-(pentan-3-yl)aniline involves multi-step organic transformations that require precise control over reaction conditions. Key steps typically include bromination of an appropriate precursor, followed by methylation and subsequent N-alkylation with pentan-3-yllithium or another suitable reagent. Advanced synthetic methodologies, such as flow chemistry and catalytic processes, have been employed to optimize yield and purity. These advancements not only streamline the production process but also enhance scalability for industrial applications.

The pharmacological potential of 4-bromo-3-methoxy-N-(pentan-3-yl)aniline extends beyond neurological applications. Emerging research indicates its utility in oncology, where it may serve as a scaffold for designing small-molecule inhibitors targeting cancer-related pathways. The structural features of this compound allow for selective binding to specific enzymes or receptors overexpressed in tumor cells. Additionally, its metabolic stability makes it a promising candidate for oral administration, improving patient compliance in therapeutic regimens.

In the context of drug discovery, computational modeling and high-throughput screening have been instrumental in evaluating the efficacy of 4-bromo-3-methoxy-N-(pentan-3-yl)aniline. Molecular docking studies have revealed potential interactions with proteins involved in signal transduction and metabolic processes. These insights have guided the design of derivatives with enhanced potency and reduced off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are accelerating the translation of such findings into clinical candidates.

The environmental impact of synthesizing and handling 4-bromo-3-methoxy-N-(pentan-3-yl)aniline is also a critical consideration. Green chemistry principles are being integrated into synthetic routes to minimize waste and hazardous byproducts. For instance, solvent recovery systems and catalytic hydrogenation methods have been implemented to reduce reliance on toxic reagents. Such sustainable practices align with global efforts to promote responsible chemical manufacturing.

The future prospects for 4-bromo-3-methoxy-N-(pentan-3-yl)aniline are promising, driven by ongoing research and technological innovations. As our understanding of disease mechanisms evolves, so does the demand for innovative therapeutic agents. This compound exemplifies how structurally complex molecules can be tailored for specific biological functions through rational design and optimization. Continued investment in medicinal chemistry will undoubtedly unlock new possibilities for this versatile intermediate.

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